molecular formula C13H10F3NO3 B3021313 Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 71083-04-0

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B3021313
CAS No.: 71083-04-0
M. Wt: 285.22 g/mol
InChI Key: YHUWNMJUAZJACG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6) is a quinoline derivative with a molecular formula of C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol . It features a hydroxyl group at position 4, a trifluoromethyl substituent at position 7, and an ethyl ester at position 3. This compound exhibits moderate cytotoxic activity against cancer cell lines such as MCF-7 (mammary gland) and HePG2 (hepatocellular carcinoma), though it shows weaker efficacy against HCT-116 (colorectal carcinoma) .

The compound is synthesized via two primary routes:

Ethoxymethylenemalonate route: Reaction of ethoxymethylenemalonate with substituted anilines.

Condensation of m-trifluoromethylaniline: Reaction with ethoxymethylenemalonate followed by cyclization .

It is stored as a solid under dry, room-temperature conditions and is classified with hazard warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWNMJUAZJACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192343
Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

391-02-6
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid in the presence of acetic anhydride . Another method includes heating the compound with chloroacetyl chloride to yield a mixture of isomeric O-acylation products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The reactions of this compound with various reagents yield a range of products, including:

Scientific Research Applications

Antimicrobial Applications

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has demonstrated significant antimicrobial activity. It has been utilized as a potent antimicrobial agent against various bacterial strains. The mechanism of action involves the inhibition of bacterial enzymes and disruption of cell wall synthesis, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

Recent studies indicate that this compound exhibits moderate cytotoxic activity against several cancer cell lines, including:

  • MCF-7 : Human breast cancer cell line
  • HePG2 : Human hepatocellular carcinoma cell line
  • HCT-116 : Human colorectal carcinoma cell line (weak activity)

The cytotoxic effects are attributed to the compound's ability to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and thymidylate synthase . This characteristic positions it as a potential lead compound in anticancer drug development.

TRPV1 Antagonism

This compound has been studied for its role as a TRPV1 antagonist. TRPV1 (transient receptor potential vanilloid 1) is an ion channel involved in pain pathways. By modulating TRPV1 activity, this compound could provide therapeutic benefits in pain management and inflammatory conditions .

Comparative Analysis with Other Quinoline Derivatives

To illustrate the unique properties of this compound, a comparison with other related quinoline derivatives is presented below:

Compound NameKey FeaturesUnique Aspects
Ethyl 4-hydroxyquinoline-3-carboxylateHydroxy group at position 4Lacks trifluoromethyl substitution
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylateTrifluoromethyl at position 6Different position of trifluoromethyl group
Ethyl 4-methoxyquinoline-3-carboxylateMethoxy group instead of hydroxylDifferent functional group affecting solubility
Ethyl 2-aminoquinoline-3-carboxylateAmino group at position 2Different reactivity due to amino functionality

The presence of both hydroxyl and trifluoromethyl groups in this compound significantly enhances its solubility and biological activity compared to similar compounds .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit different enzymes, including topoisomerase, thymidylate synthase, and protein kinases . These interactions lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at Position 4

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
  • Structure : Replaces the hydroxyl group at position 4 with chlorine.
  • Synthesis : Reacting the hydroxyl precursor with oxalyl chloride and DMF in dichloromethane .
  • Applications: Serves as a key intermediate for synthesizing pyrazoloquinolinones (e.g., MM-I-11 and MM-I-08) via reactions with arylhydrazines .
  • Reactivity : Enhanced electrophilicity at position 4 due to chlorine substitution, facilitating nucleophilic substitutions.
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
  • Structure : Lacks the hydroxyl group at position 4.

Positional Isomerism of the Trifluoromethyl Group

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • Structure : Trifluoromethyl group at position 8 instead of 7.
  • Impact : Altered spatial orientation affects molecular packing in crystals and interactions with biological targets. For example, trifluoromethyl at position 8 in related compounds creates distinct dihedral angles (e.g., 38.17° with dichlorophenyl rings) .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS: 23851-84-5)
  • Structure : Trifluoromethyl group at position 6.
  • Biological Implications : Positional changes can disrupt binding to enzyme active sites, as seen in reduced activity against certain cancer lines compared to the 7-substituted derivative .

Halogen-Substituted Analogues

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4)
  • Structure : Combines chloro (position 7) and fluoro (position 6) substituents.

Derivatives with Heterocyclic Fusions

Pyrazoloquinolinones (MM-I-11, MM-I-08)
  • Synthesis: Derived from ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate via reactions with fluorophenyl or chlorophenyl hydrazines .
  • Activity : Improved subtype selectivity for α6-GABAA receptors, highlighting the role of chlorine in enhancing synthetic versatility.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate -OH (4), -CF₃ (7), -COOEt (3) C₁₃H₁₀F₃NO₃ Moderate cytotoxicity (MCF-7, HePG2)
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate -Cl (4), -CF₃ (7), -COOEt (3) C₁₃H₉ClF₃NO₂ Intermediate for pyrazoloquinolinones
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate -CF₃ (7), -COOEt (3) C₁₃H₁₀F₃NO₂ Reduced solubility, higher lipophilicity
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate -OH (4), -CF₃ (8), -COOEt (3) C₁₃H₁₀F₃NO₃ Altered crystal packing interactions
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate -Cl (7), -F (6), -OH (4), -COOEt (3) C₁₂H₈ClFNO₃ Enhanced electronic effects

Biological Activity

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (ETQ) is a synthetic compound belonging to the quinoline family, renowned for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C13_{13}H10_{10}F3_3NO3_3
Molecular Weight : 285.22 g/mol
Melting Point : 294-297 °C
Density : 1.373 g/cm³
Irritant Classification : Skin and eye irritant

The compound features a hydroxyl group at the 4-position, a trifluoromethyl group at the 7-position, and an ethyl ester functional group, enhancing its lipophilicity and biological activity .

Cytotoxic Activity

ETQ exhibits moderate cytotoxic effects against various cancer cell lines:

  • MCF-7 (mammary gland cancer) : Significant cytotoxicity observed.
  • HePG2 (hepatocellular carcinoma) : Moderate cytotoxicity indicated.
  • HCT-116 (colorectal carcinoma) : Weak activity noted .

The mechanism involves the inhibition of specific enzymes and disruption of cellular processes critical for cancer cell survival. Quinoline derivatives are known to interact with various biomolecules, leading to altered gene expression and cellular signaling pathways .

Antimicrobial Activity

ETQ has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group significantly enhances its antibacterial potency .

Case Studies

  • Antitumor Activity :
    • A study highlighted ETQ's ability to induce apoptosis in MCF-7 cells through caspase activation pathways, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    • In vitro tests showed that ETQ exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development as an antimicrobial agent .
  • Enzyme Inhibition Studies :
    • ETQ was found to inhibit certain enzymes involved in cancer metabolism, which could lead to reduced tumor growth rates in preclinical models .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
Ethyl 4-hydroxyquinoline-3-carboxylateHydroxy group at position 4Lacks trifluoromethyl substitution
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylateTrifluoromethyl at position 6Different position of trifluoromethyl group
Ethyl 4-methoxyquinoline-3-carboxylateMethoxy group instead of hydroxylDifferent functional group affecting solubility
Ethyl 2-aminoquinoline-3-carboxylateAmino group at position 2Different reactivity due to amino functionality

The unique combination of functional groups in ETQ contributes to its enhanced solubility and biological activity compared to other quinoline derivatives .

Q & A

Q. Q1. What are the standard methods for synthesizing Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, and how can regioselectivity be controlled during its synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a quinoline backbone. Key steps include halogenation, trifluoromethylation, and esterification. For example, regioselectivity in ethylation or trifluoromethylation can be influenced by reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). Evidence from analogous compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) shows that adjusting reaction parameters (e.g., using Sharpless conditions for azide-alkyne cycloadditions) can direct substituents to specific positions on the quinoline ring .

Q. Q2. How is the molecular structure of this compound elucidated, and what analytical techniques are essential for confirmation?

Methodological Answer: Structure elucidation requires a combination of spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions .
  • X-ray Crystallography : Resolves spatial arrangement and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Software like SHELX or WinGX is used for refinement .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Example: In related compounds, crystal structures revealed dihedral angles between quinoline and triazole rings (50.27°) and hydrogen-bonded 3D networks .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. Steps include:

Standardize Assays : Use consistent bacterial strains (e.g., Staphylococcus aureus for antimicrobial tests) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., CF₃ at C7 vs. Cl at C6) on activity .

Dose-Response Studies : Identify IC₅₀ values to quantify potency differences.

Case Study: this compound showed moderate cytotoxicity against MCF-7 cells but weak activity against HCT-116, highlighting cell-line-specific effects .

Q. Q4. What strategies optimize the synthetic yield of this compound while minimizing by-products?

Methodological Answer: By-products (e.g., triazolo-substituted derivatives) can form during cycloaddition or esterification. Optimization strategies include:

  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions .
  • Catalyst Screening : Use Cu(I) catalysts for regioselective azide-alkyne cycloadditions .
  • Purification Techniques : Column chromatography or recrystallization from ethanol improves purity .

Q. Q5. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

Methodological Answer: Crystal packing, analyzed via X-ray diffraction, reveals interactions such as:

  • C–H⋯O/N Hydrogen Bonds : Stabilize the lattice and affect solubility .
  • π-π Stacking : Between quinoline and aromatic rings, influencing melting points and stability .
  • Halogen Bonding : CF₃ and Cl groups participate in weak interactions, altering bioavailability .

Example: In Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate, C–H⋯F and C–H⋯O bonds form a 3D network, correlating with high thermal stability (m.p. 423–425 K) .

Q. Q6. What computational methods are used to predict the biological activity of novel derivatives?

Methodological Answer:

  • Molecular Docking : Screens binding affinity to targets (e.g., DNA gyrase for antimicrobial activity) .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., CF₃ for hydrophobic interactions) .
  • QSAR Models : Relate electronic descriptors (e.g., LogP, PSA) to activity .

Application: Derivatives with trifluoromethyl groups showed enhanced antibacterial activity due to increased membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

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